N-(3-CHLORO-4-FLUOROPHENYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of a sulfonamide group, a pyrrolidinone ring, and halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Pyrrolidinone Formation: The formation of the pyrrolidinone ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Where each step is carried out in separate reactors.
Continuous Flow Processing: Where the reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Materials Science: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide
- N-(4-Fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide
Uniqueness
N-(3-Chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-14-10-11(3-8-15(14)18)19-24(22,23)13-6-4-12(5-7-13)20-9-1-2-16(20)21/h3-8,10,19H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAXHXHGERZOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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